Thianthrene 5,5,10,10-tetraoxide

OLED Phosphorescent emitter Solution-processed device

Thianthrene 5,5,10,10-tetraoxide (CAS 2362-55-2; molecular formula C₁₂H₈O₄S₂; molecular weight 280.32 Da) is a sulfur-containing heterocyclic compound consisting of a dibenzo-fused 1,4-dithiine core in which both sulfur atoms are fully oxidized to sulfone groups. The molecule adopts a folded, non-planar geometry with a dihedral angle of approximately 127° along the S···S axis, as established by low-temperature X-ray crystallography, and undergoes rapid ring inversion with a measured barrier ΔG‡ of 6.5 kcal mol⁻¹.

Molecular Formula C12H8O4S2
Molecular Weight 280.3 g/mol
CAS No. 2362-55-2
Cat. No. B3369490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThianthrene 5,5,10,10-tetraoxide
CAS2362-55-2
Molecular FormulaC12H8O4S2
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)S(=O)(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C12H8O4S2/c13-17(14)9-5-1-2-6-10(9)18(15,16)12-8-4-3-7-11(12)17/h1-8H
InChIKeyOETBGSAJFWSUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thianthrene 5,5,10,10-Tetraoxide (CAS 2362-55-2): Core Properties and Structural Identity for OLED, Energy Storage, and Polymer Procurement


Thianthrene 5,5,10,10-tetraoxide (CAS 2362-55-2; molecular formula C₁₂H₈O₄S₂; molecular weight 280.32 Da) is a sulfur-containing heterocyclic compound consisting of a dibenzo-fused 1,4-dithiine core in which both sulfur atoms are fully oxidized to sulfone groups [1]. The molecule adopts a folded, non-planar geometry with a dihedral angle of approximately 127° along the S···S axis, as established by low-temperature X-ray crystallography, and undergoes rapid ring inversion with a measured barrier ΔG‡ of 6.5 kcal mol⁻¹ [2]. This fully oxidized sulfone architecture endows the compound with a low-lying LUMO energy level (~2.90 eV), reversible two-electron reduction electrochemistry, and strong electron-accepting character, properties that are fundamentally absent in the parent thianthrene (unoxidized) or the partially oxidized S-oxide and S,S-dioxide congeners [3][4].

Why Thianthrene 5,5,10,10-Tetraoxide Cannot Be Replaced by Thianthrene, Its Lower Oxides, or Dibenzothiophene Sulfone in Performance-Critical Applications


Generic substitution of thianthrene 5,5,10,10-tetraoxide with parent thianthrene, its S-oxide or S,S-dioxide derivatives, or even structurally related dibenzothiophene S,S-dioxide (DBTSO) is fundamentally unsound because the tetra-sulfone oxidation state simultaneously governs three inseparable performance parameters: (i) the depth and accessibility of the LUMO level for electron injection/transport, (ii) the molecular electrostatic profile for ion-binding and charge storage, and (iii) the conformational dynamics that modulate steric interactions in donor-acceptor architectures [1]. The parent thianthrene is electron-rich (donor character), the dioxide congener has a higher ring-inversion barrier (ΔG‡ = 9.35 kcal mol⁻¹ vs. 6.5 kcal mol⁻¹), and dibenzothiophene sulfone lacks the dual-sulfone geometry and the second redox center entirely [1][2]. Each of these structural divergences produces quantitatively measurable performance gaps in device-level metrics, as demonstrated by the head-to-head and cross-study comparisons that follow.

Thianthrene 5,5,10,10-Tetraoxide: Quantitative Head-to-Head and Cross-Study Differentiation Evidence for Scientific Procurement


Record External Quantum Efficiency in Solution-Processed Green OLEDs: Pt-SOPy with Thianthrene Tetraoxide vs. All Prior Pt(II)-Based Solution-Processed Green Emitters

The incorporation of the thianthrene 5,5,10,10-tetraoxide group into a Pt(II) phosphorescent emitter (Pt-SOPy) delivered a peak external quantum efficiency (EQE) of 24.7% in a solution-processed green OLED, which the authors explicitly identify as a new record for solution-processed green OLEDs based on Pt(II) complexes [1]. The tetraoxide moiety is credited with improving electron injection and transport capabilities in the emissive layer, addressing a chronic limitation of Pt(II) phosphors in solution-processed architectures. This EQE value approaches the theoretical maximum for phosphorescent OLEDs and substantially exceeds the sub-20% EQE ceiling typically reported for solution-processed Pt(II) green OLEDs in the prior literature [1].

OLED Phosphorescent emitter Solution-processed device Platinum(II) complex External quantum efficiency

Highest EQE for Solution-Processed Deep-Red OLEDs: Ir(III) Complex SOIrOPh with Thianthrene Tetraoxide vs. All Prior Solution-Processed Deep-Red Emitters

An asymmetric Ir(III) complex bearing the thianthrene 5,5,10,10-tetraoxide group (SOIrOPh) achieved a peak EQE of 25.8% in a solution-processed deep-red OLED with CIE coordinates (x ≈ 0.67, y ≈ 0.33), matching the NTSC standard red primary [1]. The tetraoxide group improved electron-injection/transport, while the asymmetric ligand configuration enhanced the ³MLCT contribution, yielding a photoluminescence quantum yield (PLQY) of 0.91 in doped CBP host films—substantially higher than PLQYs reported for conventional deep-red Ir(III) complexes (typically 0.30–0.50 in films) [1]. This 25.8% EQE is explicitly stated as the highest reported for solution-processed deep-red OLEDs [1].

OLED Deep-red emitter Iridium(III) complex Solution-processed Photoluminescence quantum yield

Steric Hindrance Tuning in TADF Emitters: DCZ-TTR vs. CZ-TTR — ΔEST Reduction from 0.10 eV to 0.03 eV and EQE Gain from 14.4% to 20.1% via the Same Thianthrene Tetraoxide Acceptor Core

In a direct head-to-head comparison, two TADF emitters sharing the identical thianthrene 5,5,10,10-tetraoxide acceptor core but differing in carbazole donor arrangement were evaluated: CZ-TTR (single free-rotation carbazole) exhibited a singlet-triplet splitting (ΔEST) of 0.10 eV and delivered an EQE of 14.4%, whereas DCZ-TTR (two mutually restricted carbazole groups) achieved a reduced ΔEST of 0.03 eV and an EQE of 20.1% under the same device architecture, along with power efficiency of 58.5 lm W⁻¹ and current efficiency of 59.6 cd A⁻¹ (vs. 32.9 lm W⁻¹ and 32.5 cd A⁻¹ for CZ-TTR) [1]. This 5.7 percentage-point EQE improvement, driven solely by steric engineering around the tetraoxide acceptor, demonstrates that the thianthrene tetraoxide core is a robust and tunable platform for TADF emitter optimization.

TADF Thermally activated delayed fluorescence Carbazole donor Singlet-triplet splitting OLED efficiency

Supercapacitor Electrode Specific Capacitance: Thianthrene Tetraoxide-Based CMP (PyPh-BZ-DSU) vs. Dibenzothiophene Sulfone-Based CMP (PyPh-BZ-SU) in Symmetric Devices

In a rigorously controlled head-to-head study of three structurally analogous conjugated microporous polymers (CMPs) as supercapacitor electrodes, the thianthrene tetraoxide-functionalized CMP (PyPh-BZ-DSU) delivered a specific capacitance of 105 F g⁻¹ in a symmetric two-electrode device at 0.5 A g⁻¹, representing a 67% improvement over the dibenzothiophene S,S-dioxide-functionalized analog PyPh-BZ-SU (63 F g⁻¹) and outperforming the thianthrene-functionalized CMP PyPh-BZ-Th (187 F g⁻¹ in three-electrode but only partially reported for symmetric configuration) [1]. The three-electrode configuration further confirmed the trend: PyPh-BZ-DSU achieved 596 F g⁻¹ vs. PyPh-BZ-SU at 538 F g⁻¹ at 0.5 A g⁻¹ [1]. The enhanced capacitance is attributed to the dual-sulfone groups improving electrostatic interactions and electrode wettability [1].

Supercapacitor Conjugated microporous polymer Specific capacitance Organic electrode Energy storage

Lithium-Ion Battery Anode Capacity: Thianthrene Tetraoxide-Based CMP (TPEHBZ-ThBS) Exceeding Graphite Theoretical Capacity

A donor-π-acceptor CMP incorporating thianthrene 5,5′,10,10′-tetraoxide units (TPEHBZ-ThBS) delivered a discharge capacity of 410 mAh g⁻¹ in lithium-ion half-cells and 260 mAh g⁻¹ in sodium-ion half-cells at 0.1C rate in CR-2032 coin cells [1]. The LIB capacity of 410 mAh g⁻¹ exceeds the theoretical specific capacity of graphite (372 mAh g⁻¹ for LiC₆), the industry-standard LIB anode material [1]. The sulfonyl groups of the tetraoxide unit facilitate strong Li⁺/Na⁺ binding and efficient charge transport, while the fully conjugated backbone contributes to cycling stability [1]. In a full-cell configuration with NMC811 cathode, a discharge capacity of 122 mAh g⁻¹ was retained at 0.1C [1].

Lithium-ion battery Sodium-ion battery Conjugated microporous polymer Organic anode Discharge capacity

High Refractive Index Polyimide Films: Thianthrene Tetraoxide-Derived Polyimides Achieve n = 1.7169–1.7420 with Thermal Stability T₁₀% 504–514 °C

Polyimides synthesized from the thianthrene tetraoxide-containing diamine APTTT (2,7-bis(4′-aminophenylenesulfanyl)thianthrene-5,5,10,10-tetraoxide) and various aromatic dianhydrides exhibited refractive indices ranging from 1.7169 to 1.7420 at 632.8 nm, with optical transmittance exceeding 85% at 450 nm and 10% weight-loss decomposition temperatures (T₁₀%) between 504 and 514 °C [1]. These refractive index values are substantially higher than those of conventional polyimides without sulfur/sulfone content (typically n = 1.55–1.65) and are in the same performance class as polyimides derived from 4,4′-[m-sulfonylbis(phenylenesulfanyl)]diphthalic anhydride (mDPSDA), which is a more synthetically complex monomer [1]. The dual-sulfone thianthrene tetraoxide unit thus provides an efficient pathway to high refractive index with preserved transparency and thermal robustness.

Polyimide High refractive index Optical transparency Thermal stability Optoelectronic coating

Thianthrene 5,5,10,10-Tetraoxide: Evidence-Backed Procurement Scenarios for OLED Emitters, Energy Storage Electrodes, and Advanced Optical Polymers


Solution-Processed Phosphorescent OLED R&D — Green and Deep-Red Emitter Channels

R&D groups pursuing high-efficiency solution-processed phosphorescent OLEDs targeting either green emission (CIE y ≈ 0.55–0.65) or deep-red emission (CIE x ≈ 0.67, y ≈ 0.33 per NTSC standard) should prioritize thianthrene 5,5,10,10-tetraoxide-functionalized Pt(II) and Ir(III) complexes. The Pt-SOPy emitter (tetraoxide-modified) delivered a record EQE of 24.7% in solution-processed green OLEDs [1], while the SOIrOPh Ir(III) complex achieved 25.8% EQE with film PLQY of 0.91 in the deep-red channel [2]. Both values represent the highest reported performance in their respective categories, making tetraoxide-functionalized emitters the benchmark reference materials for new device development in these wavelength ranges.

TADF Emitter Development — Acceptor Core Selection for Full-Color Solution-and Evaporation-Processed OLEDs

The thianthrene tetraoxide core (LUMO ≈ 2.90 eV) serves as a versatile TADF acceptor platform with demonstrated color tunability from sky-blue to orange-red via donor engineering [1] and EQE values reaching 21.1% (evaporation) and 20.6% (solution) in the DMAC-Cz-TTR emitter [2]. Critically, the direct comparator study of DCZ-TTR vs. CZ-TTR proved that steric engineering around this single acceptor core can reduce ΔEST from 0.10 eV to 0.03 eV and boost EQE from 14.4% to 20.1% [3]. This evidence supports procurement of the tetraoxide core as a standardized acceptor building block for systematic TADF optimization campaigns, particularly where dual evaporation- and solution-processability is required.

Organic Electrode Materials for Supercapacitors and Next-Generation Batteries

For energy storage electrode development, thianthrene tetraoxide-functionalized CMPs offer quantified advantages: in supercapacitors, the PyPh-BZ-DSU CMP delivers 105 F g⁻¹ specific capacitance in symmetric devices, a 67% improvement over the dibenzothiophene sulfone analog PyPh-BZ-SU (63 F g⁻¹) [1]; in LIB anodes, the TPEHBZ-ThBS CMP achieves 410 mAh g⁻¹ at 0.1C, surpassing graphite's 372 mAh g⁻¹ theoretical limit, with additional Na-ion storage capability (260 mAh g⁻¹) [2]. These performance metrics position tetraoxide-based CMPs as procurement-grade candidates for organic electrode research programs targeting both supercapacitor and dual-ion battery platforms.

High-Refractive-Index Polyimide Coatings for Micro-Optics and CMOS Image Sensors

Polyimides incorporating the APTTT diamine monomer (derived from thianthrene tetraoxide) achieve refractive indices of 1.7169–1.7420 at 632.8 nm with > 85% transmittance at 450 nm and T₁₀% thermal stability of 504–514 °C [1]. This combination of high n, optical clarity, and thermal robustness addresses the material requirements for microlens arrays in CCD/CMOS image sensors, anti-reflective coatings, and OLED light-extraction layers. The APTTT monomer platform provides a synthetically accessible route to these performance metrics compared to alternative high-n polyimide chemistries, making it a procurement-relevant building block for optical polymer formulation.

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